5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide typically involves multiple steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid to yield 5-bromo-2-chlorobenzoic acid.
Amidation: The brominated and chlorinated benzoic acid is then reacted with an appropriate amine to form the benzamide core.
Oxazolidinone Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The oxazolidinone moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzamide core, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: A precursor in the synthesis of the target compound.
2-chlorobenzoic acid: Another precursor used in the initial bromination step.
N-bromosuccinimide (NBS): A reagent used in the bromination process.
Uniqueness
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is unique due to the presence of both halogen atoms and the oxazolidinone moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O4/c13-7-1-2-9(14)8(5-7)11(18)15-3-4-16-10(17)6-20-12(16)19/h1-2,5H,3-4,6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEIQAPFZYEGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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